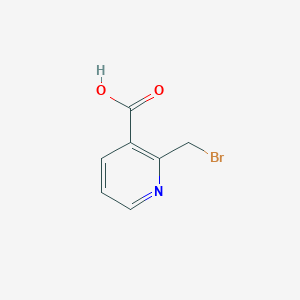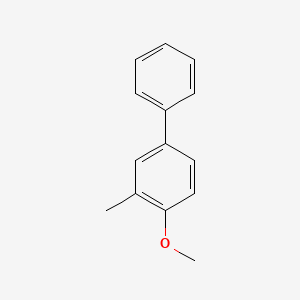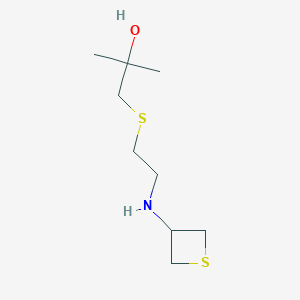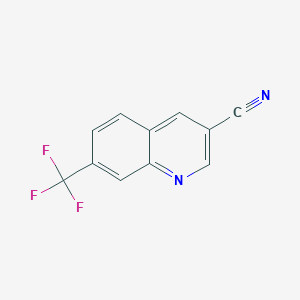
7-(Trifluoromethyl)quinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)quinoline-3-carbonitrile is a heterocyclic compound that features a quinoline ring substituted with a trifluoromethyl group at the 7th position and a cyano group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinoline-3-carbonitrile typically involves the cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives. This process can be carried out using conventional or microwave irradiation methods. The intramolecular cyclization is performed in nitrobenzene under reflux conditions, resulting in high yields of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of trifluoroacetimidoyl chloride derivatives and sodium hydride in acetonitrile, followed by cyclization under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Trifluoromethyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)quinoline-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antiproliferative properties and potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, quinoline-based molecules, including this compound, have been shown to target receptors such as c-Met, EGF, and VEGF, which are involved in carcinogenic pathways. These interactions can inhibit key signaling cascades like Ras/Raf/MEK and PI3K/AkT/mTOR, leading to antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-(trifluoromethyl)quinoline: Another trifluoromethyl-substituted quinoline with different functional groups.
Quinoline-3-carbonitrile derivatives: Compounds with similar core structures but varying substituents at different positions.
Uniqueness: 7-(Trifluoromethyl)quinoline-3-carbonitrile is unique due to the specific positioning of the trifluoromethyl and cyano groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the design of new pharmaceuticals and materials with enhanced performance characteristics .
Eigenschaften
Molekularformel |
C11H5F3N2 |
|---|---|
Molekulargewicht |
222.17 g/mol |
IUPAC-Name |
7-(trifluoromethyl)quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)9-2-1-8-3-7(5-15)6-16-10(8)4-9/h1-4,6H |
InChI-Schlüssel |
ZPRUCXVJDZVBHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC=C(C=C21)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



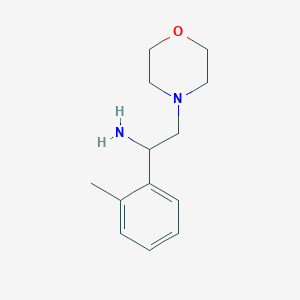


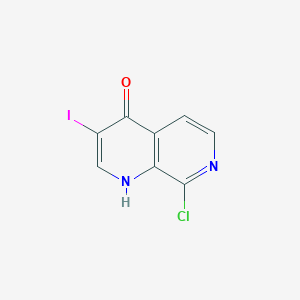
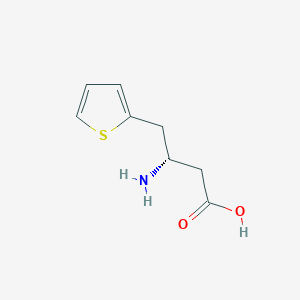
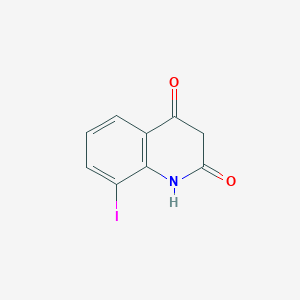
![3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13011168.png)
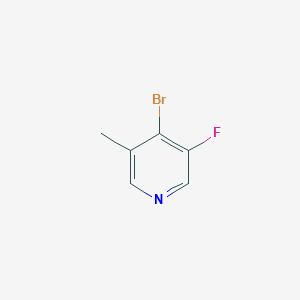
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13011173.png)
![(7R,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13011180.png)
